molecular formula C20H18ClNO2 B13374921 N-(2-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide

N-(2-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide

Cat. No.: B13374921
M. Wt: 339.8 g/mol
InChI Key: QJCKJVYVSGLARM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group and a methoxy-naphthyl group attached to a propanamide backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylamine and 6-methoxy-2-naphthylacetic acid.

    Amidation Reaction: The 2-chlorophenylamine is reacted with 6-methoxy-2-naphthylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, although more research is needed to confirm its efficacy and safety.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(6-methoxy-2-naphthyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(2-chlorophenyl)-2-(6-methoxy-2-naphthyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(2-chlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

InChI

InChI=1S/C20H18ClNO2/c1-13(20(23)22-19-6-4-3-5-18(19)21)14-7-8-16-12-17(24-2)10-9-15(16)11-14/h3-13H,1-2H3,(H,22,23)

InChI Key

QJCKJVYVSGLARM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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